molecular formula C23H21N3O2 B14530517 2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine CAS No. 62578-56-7

2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine

Cat. No.: B14530517
CAS No.: 62578-56-7
M. Wt: 371.4 g/mol
InChI Key: FPEUUVAIRJAPJE-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine is a triazine derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate under Mannich reaction conditions . This reaction yields the intermediate 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine has several scientific research applications:

Properties

CAS No.

62578-56-7

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-4-phenyl-1,4-dihydro-1,3,5-triazine

InChI

InChI=1S/C23H21N3O2/c1-27-19-12-8-17(9-13-19)22-24-21(16-6-4-3-5-7-16)25-23(26-22)18-10-14-20(28-2)15-11-18/h3-15,21H,1-2H3,(H,24,25,26)

InChI Key

FPEUUVAIRJAPJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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